molecular formula C24H18O6 B12890300 3,3-Bis(4-acetoxyphenyl)phthalide CAS No. 5449-84-3

3,3-Bis(4-acetoxyphenyl)phthalide

Cat. No.: B12890300
CAS No.: 5449-84-3
M. Wt: 402.4 g/mol
InChI Key: UQJULZIHROYMOK-UHFFFAOYSA-N
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Description

(3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is an organic compound with the molecular formula C24H18O6 and a molecular weight of 402.40 g/mol . This compound belongs to the class of benzofurans and is characterized by its unique structure, which includes a diacetate group attached to a phenylene ring system. It is primarily used in organic synthesis and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate typically involves the reaction of isobenzofuran derivatives with phenylene diacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.

    Phenylene diacetate derivatives: Compounds with phenylene diacetate groups but different core structures.

Uniqueness: (3-Oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) diacetate is unique due to its specific combination of benzofuran and phenylene diacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

5449-84-3

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate

InChI

InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3

InChI Key

UQJULZIHROYMOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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